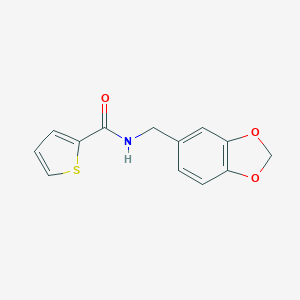![molecular formula C13H15ClN2O3S B225415 4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B225415.png)
4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether, also known as CISA, is a sulfonamide compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether exerts its inhibitory effects on carbonic anhydrase enzymes by binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate. This results in a decrease in the concentration of bicarbonate ions in the body, which can have various physiological effects. 4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether has been found to have various biochemical and physiological effects, including a decrease in the concentration of bicarbonate ions in the body, inhibition of bone resorption, and inhibition of bacterial and fungal growth. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether has several advantages for use in lab experiments, including its high potency and specificity for carbonic anhydrase enzymes. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, its potential cytotoxicity at high concentrations must be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether. One area of interest is the development of new antimicrobial agents based on the structure of 4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether. Another potential direction is the investigation of 4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether's potential therapeutic applications in the treatment of inflammatory diseases and bone disorders. Additionally, the development of new synthesis methods for 4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether could lead to improved yields and purity, making it more accessible for research purposes.
In conclusion, 4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether is a sulfonamide compound that has potential applications in various scientific fields. Its inhibitory effects on carbonic anhydrase enzymes, antibacterial and antifungal properties, and anti-inflammatory effects make it a promising candidate for further study. However, its limitations in solubility and potential cytotoxicity must be taken into consideration when designing experiments. Future research in the development of new antimicrobial agents and therapeutic applications for 4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether could lead to significant advancements in these fields.
Synthesemethoden
4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether can be synthesized through a multistep process involving the reaction of 4-chloro-2-nitrophenyl methyl ether with 2-isopropyl-1H-imidazole-1-sulfonyl chloride in the presence of a base. The resulting product is then reduced to yield 4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether. This synthesis method has been optimized to produce high yields of 4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether with high purity.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory effects on carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base regulation and bone resorption. 4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
Produktname |
4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether |
|---|---|
Molekularformel |
C13H15ClN2O3S |
Molekulargewicht |
314.79 g/mol |
IUPAC-Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-2-propan-2-ylimidazole |
InChI |
InChI=1S/C13H15ClN2O3S/c1-9(2)13-15-6-7-16(13)20(17,18)12-8-10(14)4-5-11(12)19-3/h4-9H,1-3H3 |
InChI-Schlüssel |
NCHZLTMLWIYKFH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Kanonische SMILES |
CC(C)C1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B225367.png)



![4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid](/img/structure/B225381.png)


![1-[(5-iodo-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225391.png)

